The synthesis of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)pyridine was achieved through a linear strategy. [] Although specific details of the initial steps are not provided, the final step involved microwave irradiation of a precursor compound (likely containing a hydrazide and a carboxylic acid moiety) in the presence of chloroacetyl chloride and phosphoryl oxychloride. This reaction leads to the formation of the desired compound via dehydration and cyclization.
The presence of the chloromethyl group in 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)pyridine makes it a versatile building block for further chemical modifications. Specifically, the chlorine atom in the chloromethyl group can be readily substituted by a variety of nucleophiles, including amines, to yield diverse derivatives. This reactivity was exploited by reacting the compound with various primary or secondary amines, resulting in a series of novel amine derivatives. []
The paper mentioning 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)pyridine focuses on its potential application as an anticancer agent. The synthesized amine derivatives of this compound were screened for in vitro anticancer activity against three human cancer cell lines: HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). [] The study found that some of these derivatives, particularly those incorporating specific amine substituents, exhibited promising cytotoxic activity against the tested cancer cell lines. These findings suggest that further exploration of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)pyridine derivatives as potential anticancer agents is warranted.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2